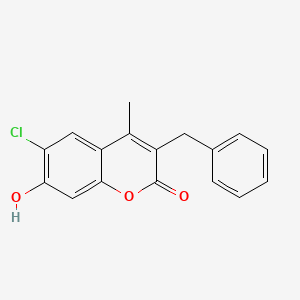

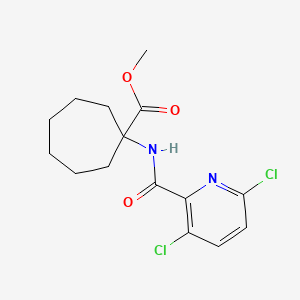

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of coumarin, which is a benzopyran-2-one . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This reaction yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The crystal structure of compounds related to 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been a subject of study, revealing details about their crystallization in various systems and the formation of linear chains due to p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activity and Pharmacology

- Modified coumarins, similar to the subject compound, have shown potential in pharmacological applications. For example, certain derivatives have displayed neuroleptic and tranquilizing activities, as well as stimulant effects on the central and peripheral nervous systems in animal models (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

- Novel 2H-chromene derivatives, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities against various classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Chemical Properties and Applications

- Benzyl 2H-chromenones, which are structurally related to this compound, have been synthesized and studied for their α-amylase inhibitory and radical scavenging activities, suggesting potential applications in medical and chemical fields (Kumar et al., 2013).

- Another study identified a halogenated 2H-chromen-2-one, highlighting the importance of chemical and physical analyses, such as IR, NMR, and X-ray crystallographic studies, for understanding the properties of these compounds (Parveen, Ali, Malla, Silva, & Silva, 2011).

Wirkmechanismus

Target of Action

They have been found to interact with a variety of targets, including enzymes like monoamine oxidase B , and receptors involved in inflammation, cancer, and microbial infections .

Mode of Action

For instance, some coumarin derivatives inhibit enzymes, thereby disrupting the biochemical pathways they are involved in .

Biochemical Pathways

Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, cancer progression, and microbial growth .

Result of Action

Coumarin derivatives have been associated with a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Eigenschaften

IUPAC Name |

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGUEDFCMFTOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2793939.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)

amine](/img/structure/B2793944.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)

![N4-cyclopropyl-N4-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2793949.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)

![2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)

![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)